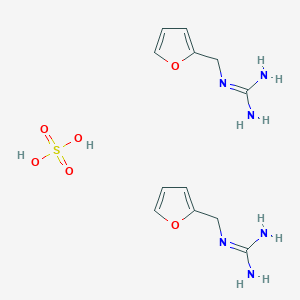

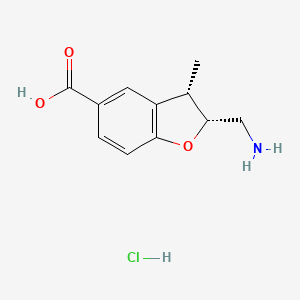

![molecular formula C10H9NO3S B2871723 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid CAS No. 1176714-13-8](/img/structure/B2871723.png)

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimycobacterial Agents

2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid: and its derivatives have been explored for their potential as antimycobacterial agents. Research has shown that certain benzo[d]thiazole derivatives exhibit significant activity against Mycobacterium tuberculosis . These compounds are synthesized through various methods, including diazo-coupling and Knoevenagel condensation, and are evaluated for their inhibitory concentrations compared to standard drugs .

Pharmacological Applications

In pharmacology, benzothiazole derivatives, which include the 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid structure, have been used in the synthesis of compounds with potential antibacterial properties. For instance, they have been used to create molecules that inhibit K1 capsule formation in uropathogenic Escherichia coli, which is a significant step in combating urinary tract infections .

Biochemical Research

The biochemical applications of 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid involve its role in the synthesis of new molecules with biological activity. These molecules may influence biochemical pathways and enzymes or affect receptors within biological systems .

Medicinal Chemistry

In medicinal chemistry, the thiazole moiety is a critical component in the development of various drugs. It has been incorporated into compounds with diverse biological activities, including antitumor, cytotoxic, and anti-inflammatory effects . The versatility of the thiazole ring allows for the creation of molecules with specific pharmacological targets.

Organic Synthesis

The compound is also valuable in organic synthesis, where it serves as a building block for creating novel compounds with potential therapeutic applications. Its derivatives have been synthesized in combination with other functional groups like piperazine and triazoles to explore their biological activities .

Chemical Engineering

In chemical engineering, the compound’s derivatives can be utilized in process optimization and the development of new synthetic routes. Their potential to form various complex structures makes them suitable for advanced chemical manufacturing processes .

Antitubercular Drug Development

Lastly, the compound’s derivatives have been a focus in the search for new antitubercular drugs. The molecular docking studies of these derivatives provide insights into their interactions with bacterial enzymes, aiding in the design of more effective antitubercular agents .

Mechanism of Action

Target of Action

It’s known that thiazole derivatives have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways .

Result of Action

Thiazole derivatives are known to have a range of biological effects .

properties

IUPAC Name |

2-(methoxymethyl)-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-14-5-9-11-7-3-2-6(10(12)13)4-8(7)15-9/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGSBHKYFBSCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=C(S1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2871642.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride](/img/structure/B2871646.png)

![5-(5-Fluoropyrimidin-4-yl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2871647.png)

![Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride](/img/structure/B2871648.png)

![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2871649.png)

![6-[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871652.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B2871653.png)

![4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine](/img/structure/B2871655.png)

![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)